molecular formula C15H9F7O2 B13424897 4-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol

4-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol

Cat. No.: B13424897
M. Wt: 354.22 g/mol
InChI Key: LSBJREGVWMGAPY-UHFFFAOYSA-N
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Description

4-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol is a fluorinated organic compound known for its unique chemical properties It is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol typically involves the use of fluorinated reagents and catalysts. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of aryl halides with organoboron compounds in the presence of a palladium catalyst . This reaction is known for its mild conditions and high efficiency, making it suitable for the synthesis of complex fluorinated compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives and other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

4-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to interact with specific enzymes and receptors, leading to various biological effects. These interactions can modulate signaling pathways and influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated phenols and ethers, such as:

  • 4-[1,1,2,2-Tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol
  • 4-[1,1,2,2-Tetrafluoro-2-(4-chlorophenyl)ethoxy]phenol

Uniqueness

What sets 4-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol apart is the presence of multiple fluorine atoms, which significantly enhance its stability and reactivity. This makes it particularly valuable for applications requiring high-performance materials and precise biochemical interactions .

Properties

Molecular Formula

C15H9F7O2

Molecular Weight

354.22 g/mol

IUPAC Name

4-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol

InChI

InChI=1S/C15H9F7O2/c16-13(17,9-1-3-10(4-2-9)14(18,19)20)15(21,22)24-12-7-5-11(23)6-8-12/h1-8,23H

InChI Key

LSBJREGVWMGAPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(OC2=CC=C(C=C2)O)(F)F)(F)F)C(F)(F)F

Origin of Product

United States

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